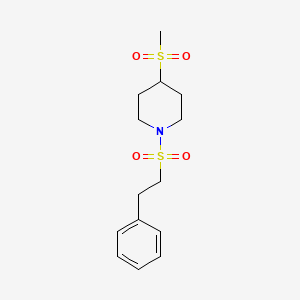
4-(Methylsulfonyl)-1-(phenethylsulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylsulfonyl)-1-(phenethylsulfonyl)piperidine is an organic compound characterized by the presence of both methylsulfonyl and phenethylsulfonyl groups attached to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfonyl)-1-(phenethylsulfonyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, methylsulfonyl chloride, and phenethylsulfonyl chloride.
Reaction Conditions: The piperidine is first reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-(methylsulfonyl)piperidine. This intermediate is then reacted with phenethylsulfonyl chloride under similar conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out sequentially.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-(Methylsulfonyl)-1-(phenethylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfones or sulfoxides.
Reduction: Sulfides.
Substitution: Various substituted piperidines depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Polymer Science: It serves as a building block for synthesizing polymers with specific properties.
Biology and Medicine:
Pharmacology: Potential use as a pharmacophore in drug design due to its unique structural features.
Biochemical Research: Utilized in studying enzyme interactions and inhibition mechanisms.
Industry:
Material Science: Employed in the development of advanced materials with specific mechanical or chemical properties.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism by which 4-(Methylsulfonyl)-1-(phenethylsulfonyl)piperidine exerts its effects depends on its application:
Pharmacological Action: It may interact with specific receptors or enzymes, altering their activity. The sulfonyl groups can form strong interactions with biological targets, enhancing binding affinity.
Catalytic Action: As a ligand, it can stabilize transition states and facilitate various catalytic processes.
類似化合物との比較
4-(Methylsulfonyl)piperidine: Lacks the phenethylsulfonyl group, leading to different chemical properties and applications.
1-(Phenethylsulfonyl)piperidine:
Uniqueness: 4-(Methylsulfonyl)-1-(phenethylsulfonyl)piperidine is unique due to the presence of both sulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
4-methylsulfonyl-1-(2-phenylethylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S2/c1-20(16,17)14-7-10-15(11-8-14)21(18,19)12-9-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHQEMZPAPYQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride](/img/new.no-structure.jpg)
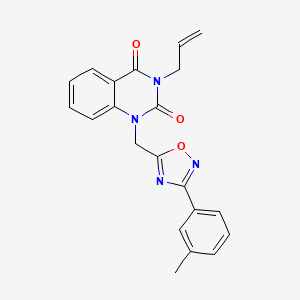
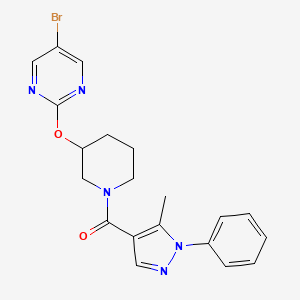
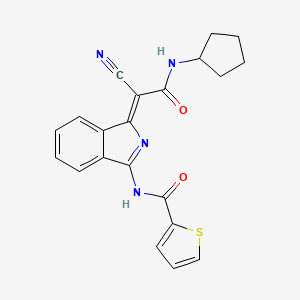
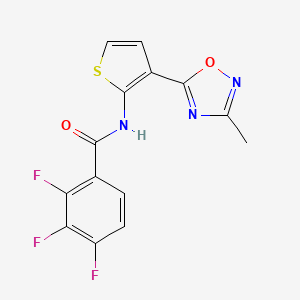
![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2787461.png)
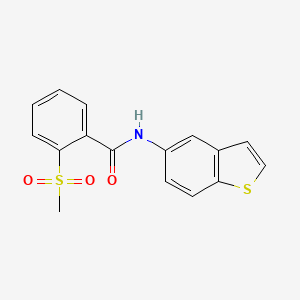
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2787463.png)
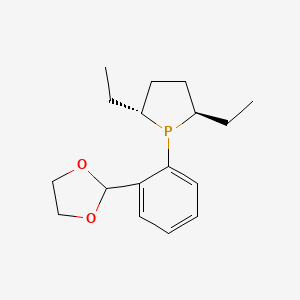
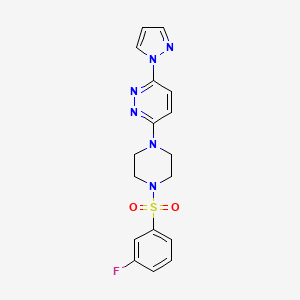
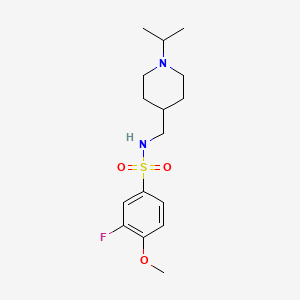
![4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2787470.png)
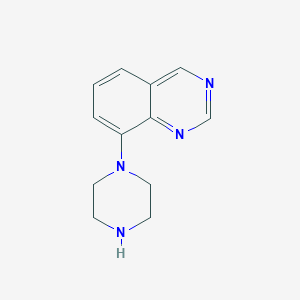
![3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B2787478.png)
